

chemical properties and solubility of arecoline hydrobromide

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Compound of Interest

Compound Name: Arecoline Hydrobromide

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An In-depth Technical Guide on the Core Chemical Properties and Solubility of **Arecoline Hydrobromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility characteristics of **arecoline hydrobromide**. The information is curated to support research, development, and quality control activities involving this important alkaloid. All quantitative data is presented in tabular format for clarity and ease of comparison. Detailed experimental protocols for key analytical procedures are also provided, alongside graphical representations of signaling pathways and experimental workflows to facilitate a deeper understanding.

Chemical and Physical Properties

Arecoline hydrobromide is the hydrobromide salt of arecoline, a naturally occurring alkaloid found in the nuts of the Areca catechu palm.^[1] It presents as a white to off-white or light yellow crystalline powder.^{[1][2][3][4][5][6]} The conversion to its hydrobromide salt enhances its stability and aqueous solubility compared to the free base.^[1]

Table 1: Core Chemical and Physical Properties of **Arecoline Hydrobromide**

Property	Value	References
CAS Number	300-08-3	[1][3][5][7][8][9][10]
Molecular Formula	C ₈ H ₁₄ BrNO ₂	[1][4][5][7][8][11][12][13]
Molecular Weight	236.11 g/mol	[1][3][5][7][8][9][10][11][12][13] [14]
Melting Point	168 - 179 °C	[2][3][4][11][15]
pKa	~6.8 (of conjugate acid)	[6][15]
Appearance	White to light yellow crystalline powder	[1][2][3][4][5][6]

Solubility Profile

Arecoline hydrobromide exhibits good solubility in polar solvents, a critical factor for its formulation and use in pharmacological research.

Table 2: Solubility of **Arecoline Hydrobromide**

Solvent	Solubility	References
Water	Soluble; 1000 g/L (20°C); >35.4 µg/mL (pH 7.4)	[2][7][11][16][17]
Phosphate-Buffered Saline (PBS, pH 7.2)	~10 mg/mL	[18]
Ethanol	Soluble	[2]
Chloroform	Slightly soluble	[2]
Ether	Slightly soluble	[2]

Key Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of **arecoline hydrobromide**.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.
[1][2]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **arecoline hydrobromide** is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[2] The sample should be compacted by tapping the tube gently.[8]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[1][2]
- **Heating:** The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[1]
- **Measurement:** For an accurate measurement, a fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[10]
- **Data Recording:** Two temperatures are recorded:
 - T1: The temperature at which the first drop of liquid appears.[8]
 - T2: The temperature at which the entire sample has completely melted into a clear liquid.
[8]
- **Reporting:** The melting point is reported as the range from T1 to T2. The procedure should be repeated with a fresh sample to ensure consistency.[1]

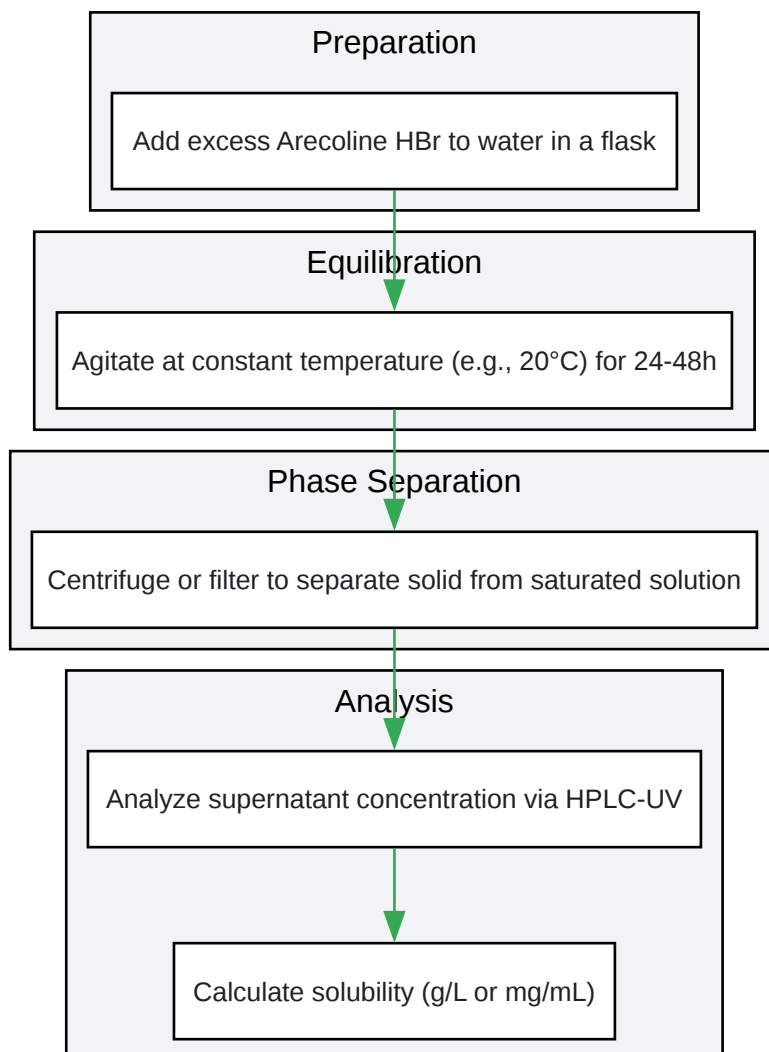
Determination of Aqueous Solubility (OECD 105 Flask Method)

The flask method is suitable for substances with a solubility greater than 10^{-2} g/L and is a standard procedure outlined by the Organisation for an Economic Co-operation and Development (OECD).[7][19]

Methodology:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.^{[7][19]}
- Equilibration: An excess amount of **arecoline hydrobromide** is added to a flask containing deionized water. The flask is then agitated (e.g., shaken or stirred) at a constant, controlled temperature (preferably 20 ± 0.5 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).^{[7][20]}
- Phase Separation: Once equilibrium is reached, the mixture is allowed to stand to let the undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.^[15]
- Analysis: The concentration of **arecoline hydrobromide** in the clear, saturated aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^{[15][21]}
- Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in g/L or mg/mL.

Workflow for Aqueous Solubility Determination (OECD 105 Flask Method)



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Caption: Experimental workflow for determining aqueous solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the ionization constant (pKa) of a substance.^{[12][22]}

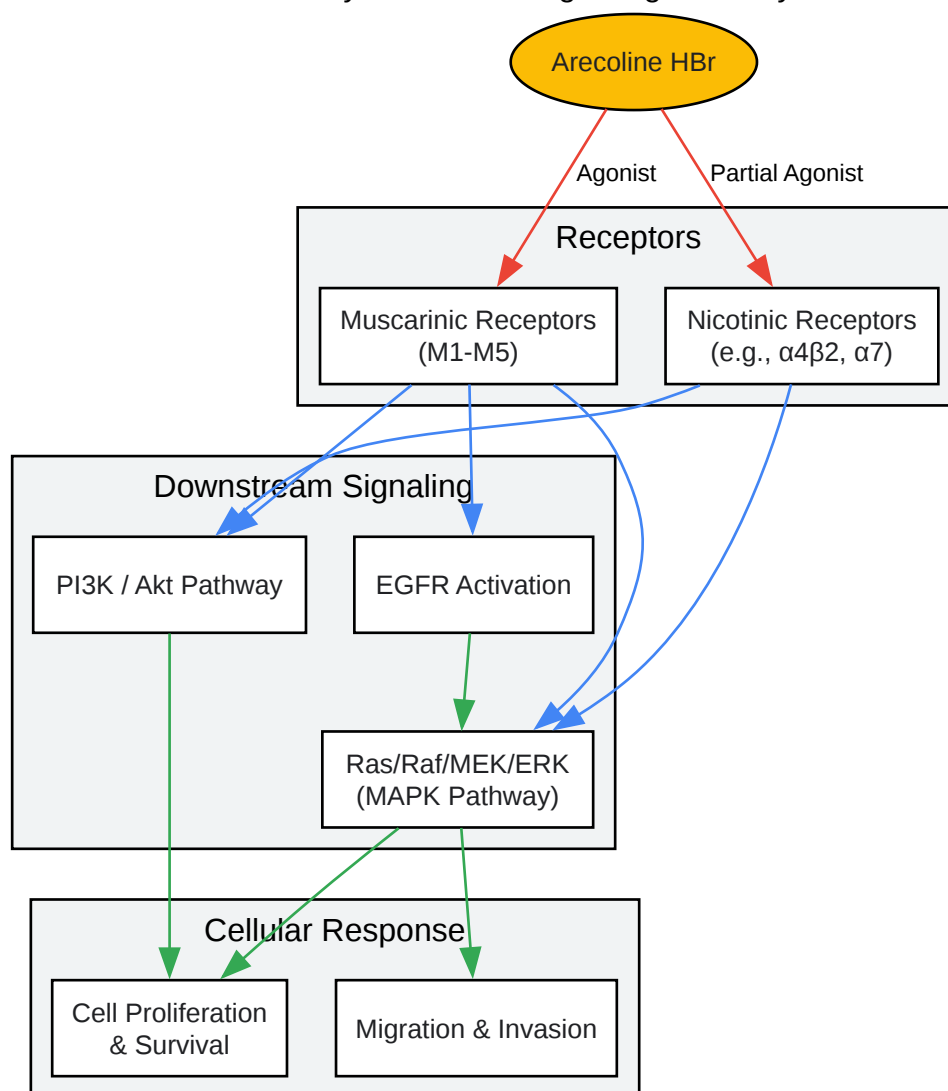
Methodology:

- System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[\[22\]](#)
- Sample Preparation: Prepare a solution of **arecoline hydrobromide** of known concentration (e.g., 1 mM) in water. To maintain constant ionic strength, a background electrolyte like potassium chloride (0.15 M) is added.[\[22\]](#)
- Titration: The solution is placed in a thermostatted vessel and stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[\[22\]](#)
- Data Collection: After each addition of the titrant, the pH of the solution is recorded once the reading stabilizes.[\[22\]](#)
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.
- pKa Determination: The pKa is determined from the pH value at the half-equivalence point of the titration. At this point, the concentrations of the protonated and deprotonated forms of the analyte are equal.[\[13\]](#) The equivalence point is identified as the inflection point on the sigmoid titration curve.[\[12\]](#)

Signaling Pathway

Arecoline acts as a non-selective partial agonist at both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors.[\[5\]](#)[\[9\]](#) Its interaction with these receptors, particularly muscarinic subtypes, initiates a cascade of intracellular signaling events that are linked to its various pharmacological effects.

Arecoline Hydrobromide Signaling Pathway

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Caption: Simplified signaling pathway of arecoline.

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